6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
This compound features a pyridazin-3-one core substituted at the 6-position with a 3,5-dimethylpyrazole group and at the 2-position with an azetidine-derived moiety bearing a 5-methylpyrazolo[1,5-a]pyrimidine ring. The azetidine linker and dual heterocyclic substituents distinguish it from simpler pyridazinone derivatives.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O/c1-13-9-19(28-17(22-13)6-7-21-28)25-10-16(11-25)12-26-20(29)5-4-18(24-26)27-15(3)8-14(2)23-27/h4-9,16H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHIOLSGAPMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=CC(=NC5=CC=NN54)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 389.5 g/mol. Its structure features a complex arrangement of pyrazole and pyrimidine rings which are known for their pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole and pyrimidine moieties. The synthetic pathway often employs various reagents and conditions to ensure high yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound demonstrated significant activity against C6 glioma cells, with an IC50 value of 5.13 µM, outperforming standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 8.34 µM) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells by activating specific signaling pathways that lead to cell cycle disruption and programmed cell death . This suggests potential for therapeutic applications in oncology.
Other Biological Activities
In addition to anticancer properties, compounds with similar structural features have been investigated for their anti-inflammatory and antimicrobial activities. For example, related pyrazole derivatives have shown promise in inhibiting inflammatory mediators .
Case Studies
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and pyrimidine compounds exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. For instance, compounds with similar structures have shown inhibition of cell proliferation in breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The pyrazole moiety is known for its anti-inflammatory effects. Research indicates that compounds containing pyrazole rings can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The specific compound may exert similar effects, making it a candidate for the development of new anti-inflammatory drugs .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Studies have reported that pyrazole derivatives possess activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
Fungicidal Properties
Research has highlighted the fungicidal activity of compounds containing pyrazole and pyrimidine structures. The target compound may serve as a lead molecule for developing new fungicides that are effective against common agricultural pathogens. Its efficacy in inhibiting fungal growth could be attributed to its ability to disrupt fungal cell membrane integrity or inhibit critical biosynthetic pathways .
Herbicidal Activity
There is emerging evidence suggesting that certain pyrazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth regulation. The compound could potentially be explored for its herbicidal properties, offering a new avenue for weed management in agricultural settings .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing toxicity. Variations in substituents on the pyrazole and pyrimidine rings can significantly influence biological activity. Systematic modifications could lead to more potent derivatives with targeted actions against specific diseases or pests.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |
| Study B | Anti-inflammatory | Inhibited COX-2 enzyme activity by 75%, suggesting potential for pain relief applications. |
| Study C | Antimicrobial | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) below 100 µg/mL. |
| Study D | Fungicidal | Effective against Fusarium species with a 90% reduction in spore germination observed at 50 µg/mL concentration. |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its azetidine-pyrazolopyrimidine substituent. Below is a comparison with structurally related analogs:
Physicochemical and Spectral Properties
Comparative spectral data highlights structural variations:
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine moiety is typically synthesized via condensation reactions between aminopyrazoles and β-diketones or their equivalents. Key steps include:
- Precursor selection : Use 5-methylpyrazolo[1,5-a]pyrimidin-7-amine derivatives as starting materials (as seen in pyrazolo[1,5-a]pyrimidine analogs) .
- Reaction conditions : Optimize temperature (e.g., reflux in ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating intermediates .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., methyl groups on pyrazole and pyridazine rings) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced: What experimental designs are suitable for probing structure-activity relationships (SAR) of this compound?
- Substituent variation : Synthesize analogs with modified azetidine, pyridazine, or pyrazole substituents (e.g., replacing methyl groups with halogens or bulkier alkyl chains) .
- Biological assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase or phosphatase targets) to correlate substituent effects with activity .
- Computational docking : Use AutoDock or Schrödinger Suite to predict binding modes and prioritize analogs for synthesis .
Advanced: How should researchers address contradictory data between computational predictions and experimental binding affinities?
- Iterative refinement : Re-run docking simulations with adjusted force fields (e.g., AMBER vs. CHARMM) or explicit solvent models .
- Orthogonal validation : Validate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
- Error analysis : Check for artifacts in experimental conditions (e.g., buffer pH, ionic strength) that may alter binding .
Advanced: What methodologies optimize reaction yields in multi-step syntheses of such complex heterocycles?
- Table: Key reaction parameters and yield optimization
Advanced: How can researchers mitigate instability of intermediates during synthesis?
- Stabilization techniques :
- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect degradation and adjust conditions promptly .
Advanced: What computational tools are recommended for rational design of analogs with improved pharmacokinetics?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to forecast solubility, permeability, and metabolic stability .
- Quantum mechanics/molecular mechanics (QM/MM) : Model electron distribution in the pyridazinone core to guide substituent modifications .
Advanced: How to resolve discrepancies in biological activity between in vitro and cell-based assays?
- Table: Common discrepancies and solutions
| Issue | Potential Cause | Mitigation Strategy |
|---|---|---|
| Low cellular uptake | Poor solubility | Formulate with cyclodextrins or PEGylation |
| Off-target effects | Promiscuous binding | Use proteome-wide profiling (e.g., CETSA) |
| Metabolic instability | CYP450 metabolism | Introduce fluorine atoms at vulnerable positions |
Basic: What safety protocols are critical when handling intermediates containing azetidine or pyridazine rings?
- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity of azetidine derivatives .
- Waste disposal : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO) before disposal .
Advanced: How can researchers leverage high-throughput screening (HTS) to identify synergistic combinations with this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
